Cas no 208774-11-2 (1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid)

The 1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid is a specialized intermediate in organic synthesis, featuring a sterically hindered tert-butyl ester group and a dihydroindole core. This compound is valued for its stability and reactivity in selective transformations, particularly in pharmaceutical and fine chemical applications. The tert-butyl ester enhances solubility in nonpolar solvents while providing a protective group for carboxyl functionalities. The dihydroindole scaffold offers versatility in constructing heterocyclic frameworks. Its structural features make it suitable for use in peptide coupling, cyclization reactions, and as a precursor for bioactive molecules. The compound is typically handled under controlled conditions to preserve its integrity.
1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid structure
208774-11-2 structure
Product Name:1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid
CAS No:208774-11-2
MF:C14H17NO4
MW:263.289084196091
MDL:MFCD11617213
CID:1396447
PubChem ID:18355261
Update Time:2025-06-26

1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-4-indolinecarboxylic acid
    • 1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester
    • 1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-INDOLE-4-CARBOXYLIC ACID
    • 1,4-Dicarboxylic acid-2,3-dihydro1H-indole 1-(1,1-dimethylethyl) ester
    • F18302
    • 208774-11-2
    • 1-(tert-butoxycarbonyl)indoline-4-carboxylicacid
    • DB-161744
    • 1-tert-butoxycarbonylindoline-4-carboxylic acid
    • A879366
    • MFCD11617213
    • SCHEMBL7428221
    • EN300-703975
    • Z1505692950
    • 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid
    • 1-(tert-butoxycarbonyl)indoline-4-carboxylic acid
    • SB64419
    • GBLIAEPBAXYOCN-UHFFFAOYSA-N
    • AKOS023568779
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-4-carboxylic acid
    • 2,3-Dihydro-1H-indole-4-carboxylic acid, N-BOC protected
    • 1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid
    • MDL: MFCD11617213
    • Inchi: 1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3,(H,16,17)
    • InChI Key: GBLIAEPBAXYOCN-UHFFFAOYSA-N
    • SMILES: O(C(N1C2C=CC=C(C(=O)O)C=2CC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 263.11581
  • Monoisotopic Mass: 263.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8A^2
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 301.3±37.0 °C at 760 mmHg
  • Flash Point: 136.0±26.5 °C
  • PSA: 66.84
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid Security Information

1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199009323-5g
1-(tert-Butoxycarbonyl)indoline-4-carboxylic acid
208774-11-2 95%
5g
$1447.20 2023-09-02
Alichem
A199009323-10g
1-(tert-Butoxycarbonyl)indoline-4-carboxylic acid
208774-11-2 95%
10g
$2231.10 2023-09-02
Alichem
A199009323-25g
1-(tert-Butoxycarbonyl)indoline-4-carboxylic acid
208774-11-2 95%
25g
$3350.00 2023-09-02
Chemenu
CM259086-1g
1-(tert-Butoxycarbonyl)indoline-4-carboxylic acid
208774-11-2 95%
1g
$645 2021-08-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XD0244-10g
1-{[(2-methyl-2-propanyl)oxy]carbonyl}-4-indolinecarboxylic acid
208774-11-2 95%
10g
$1550 2023-09-07
TRC
I628363-10mg
1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid
208774-11-2
10mg
$ 50.00 2022-06-04
TRC
I628363-50mg
1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid
208774-11-2
50mg
$ 185.00 2022-06-04
TRC
I628363-100mg
1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid
208774-11-2
100mg
$ 275.00 2022-06-04
Apollo Scientific
OR305254-250mg
2,3-Dihydro-1H-indole-4-carboxylic acid, N-BOC protected
208774-11-2
250mg
£260.00 2023-09-02
Apollo Scientific
OR305254-1g
2,3-Dihydro-1H-indole-4-carboxylic acid, N-BOC protected
208774-11-2
1g
£660.00 2023-09-02

1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:208774-11-2)1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid
Order Number:A879366
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:00
Price ($):423.0
Email:sales@amadischem.com

Additional information on 1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid

Introduction to 1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid (CAS No. 208774-11-2)

1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 208774-11-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of indole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its ester functionality and the presence of two carboxylic acid groups, make it a versatile scaffold for further chemical modifications and biological evaluations.

The indole core is a prominent motif in natural products and bioactive molecules, with numerous examples demonstrating its role in modulating biological pathways. In particular, derivatives of indole have been extensively studied for their pharmacological properties, ranging from antimicrobial to anticancer effects. The addition of a dimethyl tert-butyl ester at the 1-position and the presence of dihydro functionality at the 2,3-position introduce specific steric and electronic characteristics that influence the compound's reactivity and interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the carboxylic acid groups in 1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid may facilitate interactions with hydrophilic residues in protein binding pockets, while the ester moiety could participate in hydrogen bonding or hydrophobic interactions. These insights have guided the design of novel analogs aimed at enhancing potency and selectivity.

In the realm of drug discovery, this compound has been explored as a precursor for synthesizing more complex molecules with tailored biological activities. For instance, researchers have utilized its structural framework to develop inhibitors targeting enzymes involved in inflammatory pathways. The dihydroindole scaffold is particularly interesting because it can be further functionalized to introduce additional pharmacophores without compromising overall solubility or metabolic stability.

The synthesis of 1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the indole ring system followed by selective esterification. Advances in catalytic processes have allowed for more efficient and sustainable routes to this compound, reducing waste and improving yields. Such improvements are critical for large-scale production and commercialization.

From a medicinal chemistry perspective, one of the most compelling aspects of this compound is its potential as a tool for understanding disease mechanisms. Indole derivatives have been implicated in various physiological processes, including neurotransmitter signaling and immune responses. By studying analogs of 1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid, scientists aim to uncover new therapeutic strategies for conditions such as neurodegenerative disorders and autoimmune diseases.

The pharmacokinetic properties of this molecule are also under scrutiny to ensure its suitability for clinical applications. Factors such as bioavailability, metabolic clearance rates, and potential drug-drug interactions must be carefully evaluated before advancing into human trials. Preclinical studies using cell-based assays and animal models have provided valuable data on these parameters. For example, studies indicate that modifications at the ester position can significantly impact oral bioavailability by altering lipid solubility.

Recent publications highlight the use of 1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid as a key intermediate in developing novel anti-inflammatory agents. Researchers have demonstrated that certain derivatives exhibit potent inhibition of cyclooxygenase (COX) enzymes without causing gastrointestinal toxicity—a major concern with traditional NSAIDs. This finding underscores the importance of structural optimization in achieving desired pharmacological profiles.

The versatility of this compound extends beyond pharmaceutical applications; it has also been explored in materials science due to its ability to form coordination complexes with metal ions. These complexes exhibit interesting photophysical properties that make them useful in luminescent materials or sensors. Such interdisciplinary approaches underscore the broad utility of indole-based compounds.

Future directions in research may focus on exploring enantioselective synthesis methods to isolate specific stereoisomers with enhanced biological activity. Chiral auxiliaries or catalysts could be employed to achieve high enantiomeric purity during synthesis. Additionally, green chemistry principles may guide efforts toward developing solvent-free or catalytic methods that minimize environmental impact.

In conclusion, 1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid (CAS No. 208774-11-2) represents a promising scaffold with significant potential across multiple domains of science and medicine. Its unique structural features offer opportunities for designing novel therapeutics while its reactivity allows for diverse chemical modifications. As research continues to uncover new applications for this compound,its importance is likely to grow further within both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:208774-11-2)1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid
A879366
Purity:99%
Quantity:1g
Price ($):423.0
Email